molecular formula C18H17FN2S B14249568 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine CAS No. 365430-80-4

4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine

Cat. No.: B14249568
CAS No.: 365430-80-4
M. Wt: 312.4 g/mol
InChI Key: BAQIKZMJSAVCPE-UHFFFAOYSA-N
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Description

4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is a complex organic compound that features a thiazole ring fused with a pyridine ring, substituted with ethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to reduce costs and improve yields. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of less toxic reagents and solvents can be prioritized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.

Scientific Research Applications

4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
  • 1-Ethyl-4-ethynylbenzene
  • 1-(2-Ethylphenyl)-4-(2-(3,4,5-trimethoxyphenyl)ethyl)piperazin-4-ium chloride

Uniqueness

4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine is unique due to the presence of both a thiazole and a pyridine ring, which imparts distinct electronic properties. The fluorine substitution further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications .

Properties

CAS No.

365430-80-4

Molecular Formula

C18H17FN2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-ethyl-4-(3-ethylphenyl)-5-(2-fluoropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C18H17FN2S/c1-3-12-6-5-7-13(10-12)17-18(22-16(4-2)21-17)14-8-9-20-15(19)11-14/h5-11H,3-4H2,1-2H3

InChI Key

BAQIKZMJSAVCPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)F

Origin of Product

United States

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